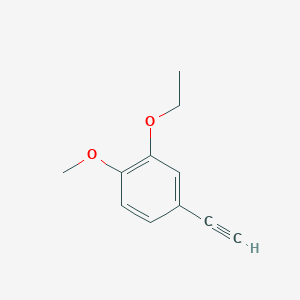![molecular formula C25H24N2O2 B2791466 (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one CAS No. 341964-34-9](/img/structure/B2791466.png)
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one, also known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indolinone derivatives and has been shown to inhibit the activity of several kinases, including p38 MAPK, a key regulator of inflammation and stress response pathways.
Mécanisme D'action
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one inhibits the activity of several kinases, including p38 MAPK, which plays a key role in inflammation and stress response pathways. By inhibiting p38 MAPK activity, this compound reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and prevents the activation of transcription factors, such as NF-κB and AP-1. In addition, this compound has been shown to inhibit the activity of other kinases, such as JNK and ERK, which are also involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and protecting neurons from damage. In animal models of inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and prevent the activation of transcription factors, such as NF-κB and AP-1. In addition, this compound has been shown to inhibit tumor growth in various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, this compound has been shown to protect neurons from damage in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has several advantages for lab experiments, including its small size, good solubility, and high potency. However, this compound also has some limitations, including its potential off-target effects and limited selectivity for p38 MAPK. In addition, this compound may have different effects in different animal models or cell lines, depending on the specific disease or condition being studied.
Orientations Futures
There are several future directions for the study of (3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one, including further exploration of its therapeutic potential in various diseases, such as inflammation, cancer, and neurological disorders. In addition, future studies could focus on improving the selectivity and potency of this compound, as well as identifying potential biomarkers for patient selection and monitoring. Furthermore, this compound could be used in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic efficacy. Finally, this compound could be modified to develop new derivatives with improved pharmacokinetic properties and reduced toxicity.
Méthodes De Synthèse
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one can be synthesized by several methods, including the reaction of 4-tert-butylphenylhydrazine with 2-bromoacetophenone, followed by the reaction with 3-phenylindole-2,3-dione. Another method involves the reaction of 4-tert-butylphenylhydrazine with 3-phenylindole-2,3-dione, followed by the reaction with 2-bromoacetophenone. Both methods result in the formation of the desired product with good yields.
Applications De Recherche Scientifique
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cancer, and neurological disorders. Inflammation is a complex physiological response to injury or infection, and p38 MAPK is a key regulator of this process. This compound has been shown to inhibit p38 MAPK activity and reduce inflammation in several animal models, including rheumatoid arthritis, asthma, and colitis. In addition, this compound has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. Furthermore, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-25(2,3)19-15-13-18(14-16-19)17-29-26-23-21-11-7-8-12-22(21)27(24(23)28)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3/b26-23- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHQQABWCGWZEO-RWEWTDSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CO/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopropyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2791383.png)

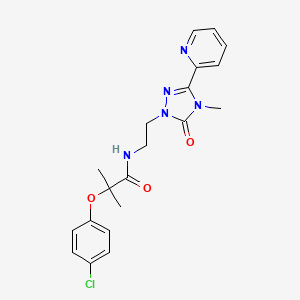
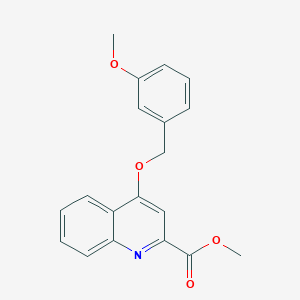
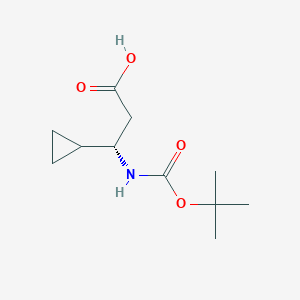
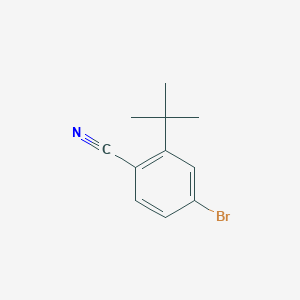
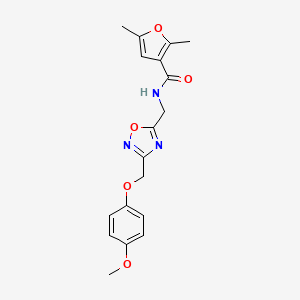

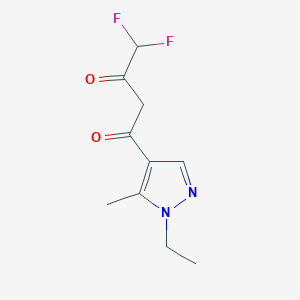
![3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2791397.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![1-([2,3'-Bipyridin]-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2791401.png)
![4-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2791402.png)
